Boc-L-methioninol

Descripción

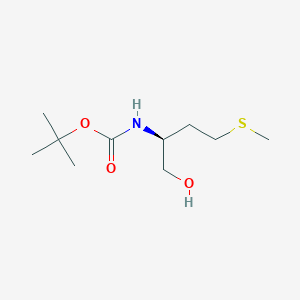

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIBDQMAIDPJBU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450953 | |

| Record name | Boc-L-methioninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51372-93-1 | |

| Record name | Boc-L-methioninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-L-methioninol (CAS: 51372-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-methioninol, with the CAS number 51372-93-1, is a valuable chiral building block extensively utilized in organic synthesis and pharmaceutical research. As a derivative of the essential amino acid L-methionine, its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxyl group in place of the carboxylic acid. This unique combination of features makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including peptide mimetics, modified peptides, and various bioactive compounds. Its stability, chirality, and dual functionality (a protected amine and a primary alcohol) allow for selective chemical transformations, making it a key component in the development of novel therapeutics and other specialized chemical entities.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 51372-93-1 | [3] |

| Molecular Formula | C₁₀H₂₁NO₃S | [4] |

| Molecular Weight | 235.35 g/mol | [4] |

| Appearance | White to off-white solid or semi-solid | [4] |

| Purity | ≥97% | [4] |

| Optical Rotation | [α]²⁰/D = -11 ± 2º (c=1.1 in Chloroform) | [3] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [4] |

| InChI Key | IPIBDQMAIDPJBU-QMMMGPOBSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid, L-methionine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol 1: Synthesis of Boc-L-methionine

This protocol outlines the synthesis of the intermediate, Boc-L-methionine, from L-methionine.

Materials:

-

L-methionine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Water

-

Dichloromethane

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.

-

To this solution, add 2 g of sodium hydroxide (0.05 mol).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 10.9 g of di-tert-butyl dicarbonate (0.05 mol) to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature (24-25°C) and continue stirring for 12 hours.

-

Remove the acetonitrile by rotary evaporation.

-

To the remaining aqueous phase, add potassium carbonate to adjust the pH to 12.

-

Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.

-

Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N hydrochloric acid.

-

Extract the aqueous phase again with two 50 mL portions of dichloromethane.

-

Combine the organic phases, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain Boc-L-methionine as a viscous product. The typical yield is around 95%.

Experimental Protocol 2: Reduction of Boc-L-methionine to this compound

This protocol describes the reduction of the carboxylic acid group of Boc-L-methionine to a hydroxyl group to yield the final product, this compound.

Materials:

-

Boc-L-methionine

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-methionine in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5 to 2 equivalents) dropwise to the cooled solution of Boc-L-methionine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the following table provides the characteristic spectral data for its immediate precursor, Boc-L-methionine, for reference.

| Boc-L-methionine | |

| ¹H NMR (500 MHz, CDCl₃) | δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H) |

| Mass Spectrometry (MS) | Molecular ion peak (M+1) at 250 |

Applications in Drug Development and Organic Synthesis

This compound serves as a critical chiral precursor in the synthesis of various pharmaceutical agents and complex organic molecules. Its bifunctional nature allows it to be incorporated into larger structures through either the hydroxyl group or, after deprotection, the amino group.

Role as a Chiral Building Block

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of enantiomerically pure compounds. This is particularly important in drug development, as the biological activity of a molecule is often dependent on its specific stereoisomer.

Use in the Synthesis of Bioactive Molecules

This compound is a precursor in the synthesis of methionine analogues and nucleic acid-binding ligands.[3][5][6] For instance, it can be used to construct modified amino acids that are then incorporated into peptides or other macromolecules to study biological processes or to develop new therapeutic agents.

Experimental Workflow: Synthesis of a Bicyclic Guanidine Precursor

The following diagram illustrates a typical experimental workflow where this compound is utilized as a starting material for the synthesis of a more complex intermediate, in this case, a mesylated derivative en route to a bicyclic guanidine.

Safety and Handling

-

GHS Pictogram: GHS06 (Toxic)

-

GHS Signal Word: Danger

-

GHS Hazard Statement: H301 (Toxic if swallowed)

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet provided by the supplier.

Conclusion

This compound is a highly useful and versatile chiral building block with significant applications in pharmaceutical and chemical research. Its straightforward synthesis from L-methionine and its unique structural features enable the construction of complex and stereochemically defined molecules. This technical guide provides a foundational overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.

References

In-Depth Technical Guide to Boc-L-methioninol

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-methioninol (Boc-L-methioninol), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | tert-butyl N-[(2S)-1-hydroxy-4-(methylthio)butan-2-yl]carbamate | |

| Synonyms | Boc-Met-ol | [1] |

| CAS Number | 51372-93-1 | [1] |

| Molecular Formula | C₁₀H₂₁NO₃S | [2] |

| Molecular Weight | 235.3 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -11 ± 2º (c=1.1 in Chloroform) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Chemical Structure

The chemical structure of this compound is depicted below. The diagram highlights the tert-butoxycarbonyl (Boc) protecting group attached to the amine of L-methioninol.

Experimental Protocols

A detailed two-step synthesis of this compound is described below, involving the initial preparation of Boc-L-methionine followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of N-Boc-L-methionine[3]

This procedure outlines the protection of the amino group of L-methionine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

L-methionine (7.2 g)

-

Sodium hydroxide (2 g, 0.05 mol)

-

Di-tert-butyl dicarbonate (10.9 g, 0.05 mol)

-

Water (50 mL)

-

Acetonitrile (50 mL)

-

Potassium carbonate

-

1 N Hydrochloric acid

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.

-

To this solution, add 2 g of sodium hydroxide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 10.9 g of di-tert-butyl dicarbonate to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (24-25 °C) and continue stirring for 12 hours.

-

Remove the acetonitrile by rotary evaporation.

-

To the remaining aqueous phase, add potassium carbonate to adjust the pH to 12.

-

Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.

-

Carefully add 1 N hydrochloric acid dropwise to the aqueous phase to adjust the pH to 6.

-

Extract the aqueous phase again with two 50 mL portions of dichloromethane.

-

Combine the organic phases and wash with 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-L-methionine.

Step 2: Reduction of N-Boc-L-methionine to N-Boc-L-methioninol[4]

This general procedure for the reduction of an N-protected amino acid using sodium borohydride and iodine can be adapted for the synthesis of this compound.

Materials:

-

N-Boc-L-methionine (from Step 1)

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

20% Aqueous potassium hydroxide (KOH)

-

Methyl-tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a reflux condenser, suspend N-Boc-L-methionine in anhydrous THF.

-

In a separate flask, prepare a solution of sodium borohydride in anhydrous THF.

-

Slowly add the sodium borohydride solution to the N-Boc-L-methionine suspension at room temperature.

-

To this mixture, add a solution of iodine in anhydrous THF dropwise. A vigorous gas evolution and an exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete reduction.

-

Cool the reaction mixture to room temperature and carefully hydrolyze by the dropwise addition of methanol.

-

Remove the solvent in vacuo.

-

Dissolve the residue in 20% aqueous potassium hydroxide.

-

Extract the product from the aqueous layer with three portions of methyl-tert-butyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. The product can be further purified by distillation or crystallization.

Spectroscopic Data (Reference)

¹H NMR of Boc-L-methionine[5]

-

1H NMR (500 MHz, CDCl₃): δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H).

Mass Spectrometry of Boc-L-methionine[5]

-

MS (M+1): 250

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It serves as a protected building block for the incorporation of a methioninol residue into peptide chains. The Boc group provides stable protection of the amine functionality under various coupling conditions and can be readily removed when required.

-

Drug Development: The chiral nature of this compound makes it a crucial starting material for the synthesis of complex molecules with specific stereochemistry, which is often a critical factor for biological activity in pharmaceuticals.[1]

-

Bioconjugation: This compound can be utilized in bioconjugation techniques to link biomolecules to other entities such as drugs or imaging agents, thereby enhancing their targeting and therapeutic efficacy.[1]

-

Prodrug Synthesis: this compound is also employed in the preparation of prodrugs, which are inactive or less active precursors that are converted into the active drug form in the body, often to improve bioavailability.

Logical Workflow for Synthesis

The synthetic strategy for obtaining this compound from L-methionine can be visualized as a two-step process: protection followed by reduction.

References

Synthesis of Boc-L-methioninol from L-methionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-L-methioninol, a valuable chiral building block in peptide synthesis and drug development. The synthesis is a two-step process commencing with the protection of the amino group of L-methionine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid moiety to a primary alcohol. This guide details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The presence of the Boc protecting group allows for selective reactions at other functional groups, while the primary alcohol provides a handle for further synthetic modifications. The stereochemistry of the L-methionine precursor is retained throughout the synthesis, ensuring the production of the enantiomerically pure product, which is often critical for biological activity.

Synthetic Pathway

The overall synthetic route from L-methionine to this compound involves two primary steps:

-

Boc Protection: The amino group of L-methionine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield N-Boc-L-methionine.

-

Reduction: The carboxylic acid of N-Boc-L-methionine is selectively reduced to a primary alcohol to give this compound. Several reducing agents can be employed for this transformation, with sodium borohydride in combination with an activating agent being a common and effective method.

The following diagram illustrates the overall synthetic pathway:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of N-Boc-L-methionine

This protocol is adapted from a standard procedure for the Boc-protection of amino acids.[1]

Materials:

-

L-Methionine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Water

-

Dichloromethane

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve L-methionine in a 1:1 mixture of water and acetonitrile.

-

Add sodium hydroxide to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the acetonitrile by rotary evaporation.

-

Adjust the pH of the remaining aqueous solution to 12 with potassium carbonate.

-

Wash the aqueous phase twice with dichloromethane to remove any unreacted (Boc)₂O.

-

Adjust the pH of the aqueous phase to 6 with 1 N hydrochloric acid.

-

Extract the product twice with dichloromethane.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain Boc-L-methionine as a viscous oil.

Quantitative Data for Boc-L-methionine Synthesis:

| Reagent/Parameter | Amount | Molar Equivalent |

| L-Methionine | 7.2 g | 1.0 |

| Sodium Hydroxide | 2.0 g | 1.04 |

| Di-tert-butyl dicarbonate | 10.9 g | 1.04 |

| Water | 50 mL | - |

| Acetonitrile | 50 mL | - |

| Reaction Time | 12 hours | - |

| Reaction Temperature | 0 °C to Room Temp. | - |

| Yield | 11.4 g (95%) | - |

Step 2: Synthesis of this compound from N-Boc-L-methionine

This protocol utilizes a mixed anhydride activation of the carboxylic acid followed by reduction with sodium borohydride. This is a general and effective method for the reduction of N-protected amino acids.

Materials:

-

N-Boc-L-methionine

-

Triethylamine (Et₃N)

-

Ethyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Water

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-Boc-L-methionine in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture at this temperature for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve sodium borohydride in water.

-

Cool the mixed anhydride solution to 0 °C and add the aqueous solution of sodium borohydride in one portion.

-

Stir the reaction mixture for 30 minutes at 0 °C.

-

Quench the reaction by adding 1 N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for this compound Synthesis:

| Reagent/Parameter | Molar Equivalent |

| N-Boc-L-methionine | 1.0 |

| Triethylamine | 1.0 |

| Ethyl chloroformate | 1.0 |

| Sodium borohydride | 1.5 - 2.0 |

| Reaction Time | ~1 hour |

| Reaction Temperature | -15 °C to 0 °C |

| Typical Yield | ~80-90% |

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from L-methionine is a robust and high-yielding two-step process. The Boc protection of the amine is straightforward, and the subsequent reduction of the carboxylic acid via a mixed anhydride intermediate provides a reliable method to obtain the desired amino alcohol. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, enabling the efficient preparation of this important chiral building block.

References

Technical Guide: Physical Properties of Boc-L-methioninol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-methioninol, with the CAS number 51372-93-1, is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and peptide-based therapeutics.[1] Its N-Boc protecting group makes it a stable intermediate for the synthesis of complex molecules. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction setup, purification, and formulation. This technical guide provides a summary of the available physical properties of this compound and outlines the standard experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₃S | [1] |

| Molecular Weight | 235.3 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Optical Rotation | [α]²⁰/D = -11 ± 2° (c=1.1 in Chloroform) | [1] |

| Melting Point | Not readily available in literature | |

| Boiling Point | Not readily available in literature | |

| Density | Not readily available in literature | |

| Solubility | Not explicitly quantified in literature, but general solubility principles for similar molecules suggest solubility in a range of organic solvents. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.

Optical Rotation Measurement

As a chiral compound, this compound rotates plane-polarized light. The specific rotation is a characteristic property.

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., chloroform, as cited). The concentration is recorded.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20°C).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Solubility Determination (Qualitative)

Understanding the solubility of this compound in various solvents is crucial for its use in reactions and for its purification.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature. The dissolution of the solid is observed.

-

Classification: The solubility is qualitatively described as "soluble," "sparingly soluble," or "insoluble" based on the extent of dissolution. For quantitative analysis, the amount of solute required to form a saturated solution would be determined.

Density Determination (for a solid)

The density of a solid can be determined using the liquid displacement method.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Liquid Selection: An inert liquid in which the solid is insoluble is chosen.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound.

References

Navigating the Solubility Landscape of Boc-L-methioninol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-methioninol (Boc-L-methioninol) is a pivotal chiral building block in the synthesis of peptidomimetics and other complex organic molecules within the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and structurally related compounds, details common experimental protocols for solubility determination, and illustrates relevant synthetic workflows.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51372-93-1 | [1] |

| Molecular Formula | C₁₀H₂₁NO₃S | [1] |

| Molecular Weight | 235.34 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Optical Rotation | [α]²⁰/D = -11 ± 2º (c=1.1 in chloroform) | [1] |

Solubility Profile

Direct quantitative solubility data for this compound in various organic solvents is scarce. However, based on its structure—a protected amino alcohol—and qualitative data from suppliers and related compounds, a general solubility profile can be inferred. The presence of the lipophilic tert-butoxycarbonyl (Boc) group generally imparts good solubility in a range of common organic solvents, while the polar hydroxyl and carbamate groups contribute to some degree of polarity.

Qualitative Solubility of Structurally Similar Boc-Protected Amino Alcohols

To provide a practical reference, the following table summarizes the qualitative solubility of structurally similar Boc-protected amino alcohols. It is anticipated that this compound exhibits a comparable solubility profile.

| Compound | Chloroform | Dichloromethane (DCM) | Ethyl Acetate | Dimethyl Sulfoxide (DMSO) | Acetone | Water | Reference(s) |

| N-Boc-L-phenylalaninol | Soluble | Soluble | Soluble | Soluble | Soluble | Insoluble | [2][3] |

| N-Boc-L-leucinol | Soluble | Soluble | Soluble | Soluble | Soluble | Limited | [4][5] |

| N-Boc-L-valinol | Soluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble | [6][7] |

General Trend: Boc-protected amino alcohols, including by extension this compound, are expected to be readily soluble in chlorinated solvents (chloroform, DCM), polar aprotic solvents (DMSO, acetone), and esters (ethyl acetate). Their solubility in water is generally low.

Experimental Protocols for Solubility Determination

Precise determination of solubility is crucial for process development. The following are detailed methodologies for two common experimental techniques used to quantify the solubility of solid compounds in organic solvents.

Gravimetric Method (Shake-Flask)

This method directly measures the mass of the dissolved solute in a saturated solution.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container. Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Mass Determination: Dry the container with the solid residue to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

UV/Vis Spectrophotometric Method

This method is suitable if the solute has a chromophore and is often faster than the gravimetric method.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Steps 1 and 2).

-

Phase Separation: Separate the solid and liquid phases as described above (Step 3).

-

Dilution: Withdraw a small, known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mandatory Visualizations

Logical Workflow for Boc Protection of L-Methioninol

The synthesis of this compound typically involves the protection of the amino group of L-methioninol using di-tert-butyl dicarbonate (Boc₂O).

Caption: General workflow for the synthesis of this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a key reagent in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical cycle for the incorporation of a Boc-protected amino acid into a growing peptide chain attached to a solid support.[8][9]

Caption: A single cycle in Boc solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-L-Phenylalaninol | 66605-57-0 [chemicalbook.com]

- 3. 66605-57-0 CAS MSDS (N-Boc-L-Phenylalaninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]

- 5. BOC-L-LEUCINOL | 82010-31-9 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 79069-14-0 CAS MSDS (N-Boc-L-Valinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Versatile Chiral Building Block: A Technical Guide to the Research Applications of Boc-L-Methioninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-methioninol, the N-tert-butoxycarbonyl-protected form of L-methioninol, is a valuable chiral building block in modern organic synthesis. Derived from the naturally occurring amino acid L-methionine, it provides a versatile scaffold for the construction of complex, enantiomerically pure molecules. Its primary applications in research are centered on its use as a precursor for chiral auxiliaries, the development of novel chiral ligands for asymmetric catalysis, and as a starting material in the synthesis of pharmaceutical intermediates and other biologically active compounds. This guide provides an in-depth overview of the core research applications of this compound, complete with representative experimental protocols, quantitative data from analogous systems, and visualizations of key synthetic pathways.

Core Applications of this compound in Research

This compound's utility in chemical research stems from its inherent chirality and the synthetic versatility of its protected amine and primary alcohol functionalities. These features allow it to be strategically incorporated into target molecules to control stereochemistry or to be transformed into other functional groups.

Precursor to Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. This compound can be converted into various chiral auxiliaries, most notably oxazolidinones. These auxiliaries are widely used to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions.

Synthesis of Chiral Ligands

The development of chiral ligands is paramount for asymmetric transition-metal catalysis. This compound serves as a precursor for the synthesis of various chiral ligands, particularly bidentate ligands that can coordinate to a metal center and create a chiral environment. A prominent class of such ligands derived from amino alcohols are β-amino phosphines.

Chiral Building Block for Target-Oriented Synthesis

Beyond its use in creating catalytic tools, this compound is directly employed as a chiral starting material in the total synthesis of natural products and active pharmaceutical ingredients (APIs). The protected amino alcohol moiety can be elaborated into more complex structures while retaining the stereochemical integrity of the original molecule. A key transformation in this context is the oxidation of the primary alcohol to the corresponding chiral aldehyde, Boc-L-methioninal, which is a versatile intermediate for C-C bond formation.

Quantitative Data and Representative Transformations

While specific quantitative data for reactions commencing directly from this compound is dispersed throughout proprietary and academic literature, the following tables present representative data from analogous and closely related systems. This information serves to illustrate the typical efficiencies and stereoselectivities that can be expected in such transformations.

Table 1: Representative Synthesis of Chiral Oxazolidinones from Amino Alcohols

| Amino Alcohol Precursor | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-Valinol | Diethyl carbonate, NaOMe | Microwave, 130°C, 30 min | 92 | [1] |

| (S)-Phenylalaninol | Diethyl carbonate, K₂CO₃ | Microwave, 135°C, 25 min | 95 | [1] |

| (S)-Phenylglycinol | Diethyl carbonate, K₂CO₃ | Microwave, 125°C, 20 min | 98 |[1] |

Table 2: Representative Synthesis of N-Boc-β-amino Phosphine Ligand Precursors

| N-Boc Amino Alcohol | Activating Agent | Phosphine Source | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-L-valinol | p-Toluenesulfonyl chloride | Potassium diphenylphosphide | 1. Pyridine, 0°C; 2. THF, -35°C | ~85 (over 2 steps) | [2] |

| N-Boc-L-threoninol methyl ether | Mesyl chloride | Lithium diphenylphosphide | 1. Et₃N, CH₂Cl₂, 0°C; 2. THF, -78°C | High |[2] |

Table 3: Representative Oxidation of N-Boc Amino Alcohols to Aldehydes

| N-Boc Amino Alcohol Substrate | Oxidizing Agent System | Solvent | Temperature | Yield (%) | Enantiomeric Purity |

|---|---|---|---|---|---|

| N-Boc-L-phenylalaninol | SO₃·pyridine, DMSO | CH₂Cl₂ | 0°C to rt | 95 | >99% ee |

| N-Boc-L-leucinol | Dess-Martin periodinane | CH₂Cl₂ | rt | 92 | >99% ee |

| N-Boc-L-valinol | TEMPO, BAIB | CH₂Cl₂/H₂O | rt | 88 | >99% ee |

Experimental Protocols

The following are detailed, representative methodologies for key transformations involving this compound and its derivatives. These protocols are based on established procedures for analogous compounds.

General Protocol for the Synthesis of a Chiral Oxazolidinone from this compound

This protocol first requires the deprotection of the Boc group, followed by cyclization.

-

Deprotection of this compound:

-

Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM) or ethyl acetate.

-

Add an excess of 4M HCl in dioxane (e.g., 5.0 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of L-methioninol.

-

-

Cyclization to the Oxazolidinone:

-

To a solution of L-methioninol hydrochloride (1.0 eq) and triethylamine (2.2 eq) in an appropriate solvent such as toluene, add diethyl carbonate (1.5 eq).

-

Heat the mixture to reflux (approx. 110°C) for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral oxazolidinone.

-

General Protocol for the Synthesis of a Chiral N-Boc-β-amino Phosphine Precursor

This protocol involves the activation of the hydroxyl group followed by nucleophilic substitution with a phosphide.

-

Activation of the Hydroxyl Group (Tosylation):

-

Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

-

Quench the reaction with cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product, which can be used in the next step without further purification.

-

-

Nucleophilic Substitution with Diphenylphosphide:

-

Prepare a solution of potassium diphenylphosphide or lithium diphenylphosphide in anhydrous THF.

-

Cool this solution to -35°C to -78°C under an inert atmosphere.

-

Add a solution of the tosylated this compound (1.0 eq) in anhydrous THF dropwise to the phosphide solution.

-

Stir the reaction at this low temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction carefully at low temperature with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc-β-amino phosphine.

-

General Protocol for the Oxidation of this compound to Boc-L-methioninal

This protocol utilizes a Swern oxidation or a related mild oxidation method to prevent over-oxidation and preserve stereochemical integrity.

-

Swern Oxidation:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78°C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at -78°C.

-

Add a solution of this compound (1.0 eq) in dichloromethane dropwise, ensuring the temperature remains below -60°C.

-

Stir for 30-60 minutes at -78°C.

-

Add triethylamine (5.0 eq) dropwise, and stir for another 30 minutes at -78°C.

-

Allow the reaction to warm to room temperature.

-

Add water and separate the layers. Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting Boc-L-methioninal is often used immediately in the next step due to its potential instability. If necessary, it can be purified by careful column chromatography on silica gel.

-

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and logical relationships discussed in this guide.

Figure 1. Logical relationship of this compound's core applications.

Figure 2. Workflow for synthesizing a chiral β-amino phosphine ligand.

Figure 3. Experimental workflow for the Swern oxidation of this compound.

References

An In-depth Technical Guide to Boc-L-methioninol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-methioninol (Boc-L-methioninol), a pivotal building block in modern organic synthesis and pharmaceutical development. The document details its discovery and historical context within the broader development of amino acid protecting groups. A thorough examination of its physicochemical properties is presented in a structured tabular format. Detailed experimental protocols for the synthesis of its precursor, Boc-L-methionine, and its subsequent reduction to this compound are provided. Furthermore, this guide explores the applications of this compound, particularly in peptide synthesis and drug discovery, and includes a schematic representation of a typical experimental workflow involving this versatile compound.

Introduction

This compound is a chiral amino alcohol derivative of the essential amino acid L-methionine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the reduction of the carboxylic acid to a primary alcohol functionality make it a valuable and versatile intermediate in a multitude of synthetic applications. Its unique structural features, including its stereochemistry and the presence of a sulfur-containing side chain, render it particularly useful in the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.[1] This guide aims to provide a detailed resource for researchers and professionals in the field of drug development and organic synthesis, covering the fundamental aspects of this compound from its historical origins to its practical applications.

Discovery and History

The development of this compound is intrinsically linked to the advent of modern peptide synthesis and the pioneering work on amino acid protecting groups. The tert-butoxycarbonyl (Boc) protecting group was introduced in the mid-20th century as a robust yet readily cleavable protecting group for amines.[2] Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield in the early 1960s, revolutionized the way peptides were synthesized.[3]

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation is a logical extension of the established methodologies for the N-protection and subsequent reduction of amino acids. The synthesis of N-protected amino alcohols from their corresponding amino acids became a common practice to generate chiral building blocks for various synthetic purposes.[4] The synthesis of Boc-L-methionine, the direct precursor, involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[3][5] The subsequent reduction of the carboxylic acid to the alcohol is a standard transformation in organic chemistry.

The significance of this compound and other Boc-protected amino alcohols grew with the increasing demand for stereochemically pure and complex organic molecules in drug discovery and materials science. These compounds serve as crucial chiral synthons, enabling the construction of molecules with specific three-dimensional arrangements, which is often critical for their biological activity.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, Boc-L-methionine, is provided below for easy reference and comparison.

| Property | This compound | Boc-L-methionine |

| CAS Number | 51372-93-1 | 2488-15-5 |

| Molecular Formula | C10H21NO3S | C10H19NO4S |

| Molecular Weight | 235.35 g/mol | 249.33 g/mol |

| Appearance | White to off-white solid | White to off-white crystalline solid |

| Melting Point | Not available | 47-50 °C |

| Optical Rotation | [α]D^20 = -11 ± 2° (c=1.1 in Chloroform) | [α]D^20 = -21.5 to -22.5° (c=2 in DMF) |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | Soluble in organic solvents. |

Experimental Protocols

Synthesis of Boc-L-methionine

This protocol describes the synthesis of Boc-L-methionine from L-methionine using di-tert-butyl dicarbonate.

Materials:

-

L-methionine

-

Di-tert-butyl dicarbonate (Boc2O)

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Water

-

Dichloromethane

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.

-

To this solution, add 2 g of NaOH (0.05 mol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 10.9 g of di-tert-butyl dicarbonate (0.05 mol) to the cooled mixture.

-

Allow the reaction mixture to gradually warm to room temperature (24-25 °C) and continue stirring for 12 hours.

-

After the reaction is complete, remove the acetonitrile by rotary evaporation.

-

Adjust the pH of the remaining aqueous solution to 12 by adding potassium carbonate.

-

Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.

-

Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N HCl.

-

Extract the aqueous phase again twice with 50 mL of dichloromethane.

-

Combine the organic phases, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield Boc-L-methionine as a viscous product (yield: ~95%).[5]

Synthesis of this compound from Boc-L-methionine

This protocol outlines the reduction of Boc-L-methionine to this compound using a mixed anhydride method followed by reduction with sodium borohydride.[7]

Materials:

-

Boc-L-methionine

-

Di-tert-butyl dicarbonate (Boc2O)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH4)

-

Water

-

Ethyl acetate

-

10% Hydrochloric acid (HCl) or 10% Citric acid

-

10% Aqueous sodium carbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve Boc-L-methionine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add Boc2O and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at 0 °C for approximately 15 minutes to allow for the formation of the carbonic-carbonic mixed anhydride.

-

In a separate container, prepare a solution of NaBH4 in water.

-

Add the NaBH4 solution to the reaction mixture at 0 °C and stir for about 5 minutes.

-

Remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate (15 mL).

-

Wash the organic layer successively with 10% citric acid (2 x 10 mL), 10% aqueous sodium carbonate (3 x 10 mL), and brine (3 x 10 mL).

-

Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure to obtain this compound.[7]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It serves as a precursor for the synthesis of modified peptides where the C-terminal carboxylic acid is replaced by an alcohol. This modification can impact the peptide's conformation, stability, and biological activity.[1]

-

Drug Discovery: The chiral nature of this compound makes it an important starting material for the asymmetric synthesis of complex drug candidates.[6] The methioninol moiety can be incorporated into various molecular scaffolds to explore structure-activity relationships.

-

Bioconjugation: The hydroxyl group of this compound provides a handle for conjugation to other molecules, such as fluorescent dyes, affinity labels, or drug delivery systems.[1]

-

Enzyme Inhibition Studies: As an analog of methionine, derivatives of this compound can be used to probe the active sites of enzymes that recognize or process methionine.[6]

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a dipeptide using this compound as a building block.

References

Methodological & Application

Application of Boc-L-Methioninol in Solid-Phase Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) remains a cornerstone for the creation of peptides for research, therapeutic, and diagnostic applications. The Boc (tert-butyloxycarbonyl) protection strategy, while being one of the classical approaches, continues to be relevant for the synthesis of complex and hydrophobic peptides. The incorporation of non-proteinogenic amino acids and their derivatives, such as Boc-L-methioninol, allows for the generation of peptide analogues with modified pharmacokinetic and pharmacodynamic properties. This compound, the N-terminally protected alcohol analogue of methionine, can be introduced at the C-terminus of a peptide, replacing the terminal carboxylic acid with a hydroxymethyl group. This modification can impact the peptide's biological activity, stability, and solubility.

This document provides detailed application notes and protocols for the utilization of this compound in Boc-SPPS. It covers the key aspects of its incorporation, potential side reactions, and purification strategies, supplemented with illustrative data and experimental workflows.

Key Considerations for Incorporating this compound

The primary challenge in synthesizing peptides containing methionine or its derivatives is the susceptibility of the thioether side chain to oxidation and alkylation.

-

Oxidation: The methionine side chain can be readily oxidized to methionine sulfoxide during repetitive acidolytic deprotection steps (using trifluoroacetic acid, TFA) and the final cleavage from the resin (typically with strong acids like hydrofluoric acid, HF).

-

S-alkylation: Electrophilic species generated during deprotection and cleavage can alkylate the nucleophilic sulfur atom of the methionine side chain, leading to the formation of sulfonium salts.

To mitigate these side reactions, the use of scavengers in the deprotection and cleavage cocktails is crucial.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound at the C-terminus of a peptide synthesized using Boc-SPPS.

Protocol 1: Attachment of the First Amino Acid to the Resin

This protocol is for the attachment of the penultimate amino acid to a suitable resin before the coupling of this compound.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-protected amino acid (e.g., Boc-Gly-OH)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Merrifield resin in DMF for 1 hour.

-

Prepare the cesium salt of the Boc-amino acid by dissolving Boc-Gly-OH (1.5 eq) and Cs₂CO₃ (0.5 eq) in a mixture of DMF and water.

-

Lyophilize the solution to obtain the dry Boc-Gly-OCs salt.

-

Add the Boc-Gly-OCs (1.2 eq) dissolved in DMF to the swollen resin.

-

Heat the reaction mixture at 50°C for 12-24 hours.

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

-

Dry the resin under vacuum.

-

Determine the substitution level of the resin using a quantitative method (e.g., picric acid titration).

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for elongating the peptide chain.

Materials:

-

Boc-protected amino acids

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Scavengers (e.g., anisole, 1,2-ethanedithiol)

Procedure:

-

Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM containing 1% anisole for 30 minutes to remove the Boc group.

-

Wash the resin with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM.

-

Wash the resin with DCM.

-

Coupling:

-

Pre-activate the next Boc-amino acid (3 eq) with DCC (3 eq) and HOBt (3 eq) in DCM/DMF for 15 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours.

-

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

Repeat the cycle for each subsequent amino acid.

Protocol 3: Coupling of this compound

This protocol describes the final coupling step to introduce this compound.

Materials:

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Perform the deprotection and neutralization steps as described in Protocol 2.

-

Dissolve this compound (2 eq) and HBTU (2 eq) in DMF.

-

Add DIEA (4 eq) to the solution and pre-activate for 2 minutes.

-

Add the pre-activated this compound solution to the resin.

-

Allow the coupling to proceed for 4-6 hours.

-

Monitor the reaction using the Kaiser test.

-

Wash the resin thoroughly with DMF and DCM.

-

Dry the resin-bound peptide under vacuum.

Protocol 4: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

-

Anhydrous Hydrofluoric acid (HF)

-

Anisole

-

p-Cresol

-

Dimethyl sulfide (DMS)

-

Diethyl ether

Procedure:

-

Place the dried peptide-resin in a high-frequency cleavage apparatus.

-

Add scavengers such as anisole (1 mL), p-cresol (1 mL), and DMS (0.5 mL) per gram of resin.

-

Cool the reaction vessel to -78°C.

-

Condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the precipitate with cold diethyl ether and dry under vacuum.

Data Presentation

The following tables present illustrative quantitative data for the synthesis of a hypothetical hexapeptide (H-Gly-Ala-Val-Leu-Ile-Methioninol) using the protocols described above.

Table 1: Resin Loading and Substitution

| Parameter | Value |

| Initial Resin Weight | 1.0 g |

| Boc-Ile-OH Loaded | 1.2 mmol |

| Final Resin Weight | 1.25 g |

| Substitution Level | 0.8 mmol/g |

Table 2: Repetitive Yield of Coupling Cycles

| Amino Acid | Coupling Yield (%) |

| Boc-Leu-OH | 99.5 |

| Boc-Val-OH | 99.2 |

| Boc-Ala-OH | 99.6 |

| Boc-Gly-OH | 99.8 |

| This compound | 98.5 |

| Overall Yield | ~96.6% |

Table 3: Cleavage and Purification Yield

| Parameter | Value |

| Crude Peptide Yield | 75% |

| Purity of Crude Peptide (HPLC) | 65% |

| Purified Peptide Yield | 45% |

| Final Purity (HPLC) | >98% |

Visualization of the Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating C-terminal this compound.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis offers a valuable strategy for modifying peptide properties. While the synthesis of methionine-containing peptides presents challenges due to potential side reactions, these can be effectively managed through the use of appropriate scavengers and optimized reaction conditions. The protocols and illustrative data provided in this document serve as a comprehensive guide for researchers and drug development professionals to successfully synthesize and purify peptides with C-terminal methioninol, thereby enabling the exploration of novel peptide analogues with enhanced therapeutic potential.

Boc-L-Methioninol: A Versatile Chiral Building Block in the Synthesis of Novel Therapeutics

Boc-L-methioninol, a protected form of the amino alcohol derived from L-methionine, has emerged as a critical and versatile chiral building block in the field of drug discovery. Its inherent stereochemistry and functional groups make it an attractive starting material for the synthesis of complex and biologically active molecules, particularly in the development of novel protease and kinase inhibitors.

The primary application of this compound lies in its utility as a chiral precursor, enabling the construction of molecules with specific three-dimensional arrangements, a crucial factor for effective interaction with biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability and allows for selective reactions at other parts of the molecule. This strategic protection is fundamental in multi-step syntheses of drug candidates.

Application in the Development of γ-Secretase Modulators for Alzheimer's Disease

A significant application of chiral amino alcohols, a class of compounds to which this compound belongs, is in the synthesis of aminothiazole-based γ-secretase modulators (GSMs).[2][3] These compounds are being investigated as potential therapeutic agents for Alzheimer's disease. The γ-secretase enzyme is involved in the production of amyloid-β (Aβ) peptides, which are implicated in the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.[4]

GSMs do not inhibit the enzyme outright but rather modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides.[4] The synthesis of these modulators often involves the construction of a chiral side chain, where a building block like this compound can introduce the necessary stereocenter.

One notable example is the synthesis of aminothiazole-derived γ-secretase modulators. While the specific use of this compound in the publicly available synthesis of every GSM is not always detailed, the general synthetic strategies for chiral aminothiazoles often rely on chiral amino alcohols as starting materials.[5] The synthesis typically involves the reaction of a chiral amino alcohol-derived intermediate with a thiourea derivative to form the aminothiazole core.

Quantitative Data for a Representative Aminothiazole γ-Secretase Modulator

The following table summarizes the in vitro activity of a representative aminothiazole γ-secretase modulator, demonstrating the potency that can be achieved with this class of compounds.

| Compound | Target | IC50 (nM) | Cell-Based Assay |

| Aminothiazole Modulator | Aβ42 Production | 150 | HEK293 cells |

Application in Protease and Kinase Inhibitor Synthesis

This compound and similar chiral building blocks are also instrumental in the synthesis of various protease and kinase inhibitors. The amino alcohol moiety can be incorporated into peptidomimetic structures that mimic the transition state of an enzyme's substrate, leading to potent and selective inhibition.[6]

For instance, in the design of HIV protease inhibitors, chiral amino alcohols are frequently used to construct the hydroxyethylamine isostere, a key pharmacophore that mimics the tetrahedral intermediate of peptide bond hydrolysis. Similarly, in the development of kinase inhibitors, the chiral scaffold provided by this compound can be elaborated to interact with the ATP-binding site of the kinase, leading to the inhibition of its signaling pathway.

Experimental Protocols

General Protocol for the Synthesis of a Chiral Aminothiazole Derivative

The following is a generalized protocol for the synthesis of a chiral aminothiazole derivative, illustrating the potential use of a Boc-protected amino alcohol like this compound.

Step 1: Oxidation of this compound

This compound is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in an inert solvent like dichloromethane (DCM) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Hantzsch Thiazole Synthesis

The crude aldehyde from Step 1 is then reacted with a suitable thiourea derivative and an α-haloketone in a solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired N-Boc protected aminothiazole derivative.

Step 3: Deprotection of the Boc Group

The Boc protecting group is removed by treating the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent. After the reaction is complete, the solvent and excess acid are removed in vacuo to yield the final aminothiazole compound as its corresponding salt.

Visualizations

Logical Relationship in Drug Discovery using this compound

Caption: Workflow illustrating the use of this compound in drug discovery.

Signaling Pathway Inhibition by a Kinase Inhibitor

References

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steven Wagner | UCSD Profiles [profiles.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

Application Note: Protocol for Boc Deprotection of Boc-L-methioninol

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. Boc-L-methioninol is a key chiral building block in the synthesis of various bioactive molecules. The efficient deprotection of the Boc group to yield L-methioninol is a critical step in these synthetic routes.

This application note provides detailed protocols for the acidic deprotection of this compound using two common and effective reagents: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in 1,4-dioxane. The protocols are designed for researchers, scientists, and drug development professionals to achieve high-yield synthesis of L-methioninol.

Materials and Methods

Materials

-

This compound (Starting Material, SM)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

4M Hydrogen chloride (HCl) in 1,4-dioxane

-

1,4-Dioxane, anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Standard laboratory glassware

General Procedure for Reaction Monitoring

Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1 for the starting material and a more polar system like dichloromethane/methanol 9:1 for the product). The disappearance of the starting material spot and the appearance of the product spot (visualized with ninhydrin stain) indicate reaction completion.

Experimental Protocols

Two primary protocols for the Boc deprotection of this compound are presented below.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a common and effective method for Boc deprotection.

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.

-

Add trifluoroacetic acid (TFA, 10.0 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield L-methioninol.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This method yields the hydrochloride salt of L-methioninol, which can be advantageous for purification and storage.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

-

Add a solution of 4M HCl in 1,4-dioxane (4.0 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[1] A precipitate of the hydrochloride salt may form during the reaction.

-

Upon completion, remove the solvent in vacuo using a rotary evaporator.

-

Triturate the resulting solid with diethyl ether, filter, wash with diethyl ether, and dry under vacuum to yield L-methioninol hydrochloride.

Results and Data Presentation

The following table summarizes the quantitative data obtained from representative experiments for the Boc deprotection of this compound.

| Protocol | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Form |

| A | TFA (10.0) | DCM | 25 | 2 | 87 | Free Amine |

| B | 4M HCl in Dioxane (4.0) | 1,4-Dioxane | 25 | 3 | >95 | Hydrochloride Salt |

Diagrams

Boc Deprotection Reaction Scheme

Caption: General reaction scheme for the acid-catalyzed Boc deprotection.

Experimental Workflow for Protocol A (TFA Deprotection)

Caption: Workflow for the TFA-mediated Boc deprotection of this compound.

Conclusion

Both TFA in DCM and 4M HCl in 1,4-dioxane are highly effective for the deprotection of this compound. The choice of protocol may depend on the desired final product form (free amine vs. hydrochloride salt) and the compatibility of subsequent reaction steps. The protocols provided herein are robust and reproducible, offering high yields of the desired L-methioninol product.

References

Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using Boc-L-methioninol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of unnatural amino acids utilizing Boc-L-methioninol as a chiral starting material. The key strategic steps involve the oxidation of the primary alcohol of this compound to the corresponding aldehyde, followed by the introduction of a new amino and carboxyl group equivalent to generate the desired unnatural amino acid scaffold.

Introduction

This compound is a valuable and versatile chiral building block in synthetic organic chemistry.[1] Its protected amino group and primary alcohol functionality make it an ideal starting point for the enantioselective synthesis of a variety of unnatural amino acids. These non-proteinogenic amino acids are of significant interest in drug discovery and peptide science, as their incorporation into peptides can lead to enhanced metabolic stability, constrained conformations, and novel biological activities.

The primary synthetic route involves a two-step process:

-

Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, Boc-L-methioninal. This step is critical, and several mild oxidation methods are suitable to avoid epimerization of the chiral center.

-

Carbon-Carbon and Carbon-Nitrogen Bond Formation: The resulting aldehyde serves as an electrophile in reactions such as the Strecker or Ugi synthesis to introduce the new stereocenter and the components of the amino acid.

Experimental Protocols

Protocol 1: Oxidation of this compound to Boc-L-methioninal

The oxidation of this compound to its corresponding aldehyde is a crucial step. Several mild oxidation protocols can be employed to achieve this transformation with high yield and without racemization. Below are three recommended methods.

Method A: Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes the sulfur trioxide-pyridine complex as a mild activating agent for DMSO, allowing the reaction to be conducted at or above 0 °C.[2]

-

Reagents and Materials:

-

This compound

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.

-

Add triethylamine or DIPEA (3.0-5.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sulfur trioxide pyridine complex (1.5-3.0 eq) in anhydrous DMSO to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Boc-L-methioninal.

-

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of primary alcohols to aldehydes at room temperature.[3]

-

Reagents and Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM.

-